molecular formula C15H24O6S B8129902 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Cat. No.: B8129902
M. Wt: 332.4 g/mol
InChI Key: GYSSYGOYECOPGB-UHFFFAOYSA-N
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Description

2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H20O6S. It is commonly used in organic synthesis and as an intermediate in various chemical reactions. This compound is known for its stability and solubility in non-polar organic solvents such as ether and toluene .

Preparation Methods

The preparation of 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves a multi-step synthetic route. The process typically begins with the sulfonation of ethylene glycol. The resulting sulfonate ester is then reacted with ethanol or other activating agents to form the esterified product. Finally, the ester undergoes further reaction with ethylene glycol to produce the desired compound .

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids like sulfuric acid for esterification and bases like sodium hydroxide for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in substitution reactions. The sulfonate group is a good leaving group, which facilitates the formation of new bonds in the presence of nucleophiles. This property makes it useful in various synthetic applications .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-(2-ethoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O6S/c1-3-18-8-9-19-10-11-20-12-13-21-22(16,17)15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSSYGOYECOPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOCCOS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 3-neck, 2 L rbf, NaOH (135 g, 3.37 mol) was added slowly to water (1 L). After the addition was complete, the solution was cooled to room temperature and DCM (2 L) added, followed by triethylene glycol monoethyl ether (500 g, 2.81 mol). p-Toluenesulfonyl chloride (535 g, 2.81 mol) was added portion-wise over a period of 10 minutes, and the mixture refluxed for 2 hours. After cooling to room temperature, the reaction mixture was poured into water (2 L), mixed well and separated. The organic phase was washed with water (2×2 L), dried over MgSO4, filtered and solvent removed by rotary evaporation. The resulting clear, colourless oil was stirred at room temperature with a 10% aqueous NaOH solution (1 L) to hydrolyze unreacted p-toluenesulfonyl chloride. After 18 hours, the material was poured into water (1 L), extracted with chloroform (500 mL) and separated. The organic portion was washed with water (2 L), 10% HCl (2 L) and water (2 L). The material was dried over anhydrous MgSO4, filtered and solvent removed by rotavap to afford (103) as a clear, colourless oil (595 g, 64%).
Name
Quantity
135 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
535 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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